molecular formula C7H9NO3S B1265657 3-Amino-4-methylbenzenesulfonic acid CAS No. 618-03-1

3-Amino-4-methylbenzenesulfonic acid

Cat. No.: B1265657
CAS No.: 618-03-1
M. Wt: 187.22 g/mol
InChI Key: DTNODBHGOLWROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-methylbenzenesulfonic acid is a useful research compound. Its molecular formula is C7H9NO3S and its molecular weight is 187.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7922. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multicomponent Chemical Synthesis

3-Amino-4-methylbenzenesulfonic acid plays a significant role in the synthesis of complex chemical compounds. For instance, it participates in multicomponent reactions involving alkyl isocyanides and dialkyl acetylenedicarboxylates. These reactions produce a range of functionalized sulfonamides, important in various chemical applications (Alizadeh, Rostamnia, & Esmaili, 2007).

Fluorescent Visualization in Chromatography

This compound has been explored as a fluorescent visualization reagent in ion pair chromatography. It is particularly useful for detecting and quantifying aliphatic amines, indicating its potential in analytical chemistry (Gallo & Walters, 1986).

Molecular Crystal Studies

The study of molecular salts involving this compound contributes to our understanding of molecular interactions and crystal structures. For example, its use in forming molecular salts like creatinium 4-methylbenzenesulfonate provides insights into hydrogen bonding and molecular arrangements (Thayanithi, Kumar, & Gunasekaran, 2016).

Polymer Synthesis and Characterization

It is also instrumental in the synthesis and study of conducting polymers. Research shows its involvement in the electropolymerization processes, contributing to the development of materials with specific electrical properties (Şahin, Pekmez, & Yildiz, 2002).

Applications in Chemical Reactions Optimization

Optimization of chemical reactions, such as nitration processes in synthesis, is another application. Research focusing on improving the nitration process in the synthesis of related compounds demonstrates its relevance in industrial chemical processes (Li et al., 2015).

Mechanism of Action

The mechanism of action of amines involves binding to the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase . As these receptors have a role as a major mediator of inflammation and/or a role for prostanoid signaling in activity-dependent plasticity, the symptoms of pain are temporarily reduced .

Safety and Hazards

3-Amino-4-methylbenzenesulfonic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 3-Amino-4-methylbenzenesulfonic acid could involve its use in the synthesis of various compounds including azo and yellow food dyes, optical brighteners, concrete additives, and pharmaceuticals . Its photophysics can be exploited in photodetector, continuous lasers, and in biological applications .

Properties

IUPAC Name

3-amino-4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNODBHGOLWROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060676
Record name Benzenesulfonic acid, 3-amino-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-03-1
Record name 3-Amino-4-methylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-p-toluenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-methylbenzenesulfonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonic acid, 3-amino-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 3-amino-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminotoluene-4-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Amino-p-toluenesulfonic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH9NY245CD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-methylbenzenesulfonic acid
Reactant of Route 2
3-Amino-4-methylbenzenesulfonic acid
Reactant of Route 3
Reactant of Route 3
3-Amino-4-methylbenzenesulfonic acid
Reactant of Route 4
Reactant of Route 4
3-Amino-4-methylbenzenesulfonic acid
Reactant of Route 5
3-Amino-4-methylbenzenesulfonic acid
Reactant of Route 6
3-Amino-4-methylbenzenesulfonic acid
Customer
Q & A

Q1: What is the structural significance of the monohydrate form of 3-amino-4-methylbenzenesulfonic acid?

A1: The monohydrate form of this compound (C7H9NO3S.H2O) exists as a zwitterion, meaning it contains both positive and negative charges within the molecule. [] This zwitterionic nature influences its crystal structure, leading to the formation of layers of nearly planar molecules. These layers are stabilized by hydrogen bonds between the sulfonate (SO3-) and ammonium (NH3+) groups with water molecules interspersed between the layers. [] The specific arrangement of these layers can vary, as seen in the two isomers studied. []

Q2: How does this compound interact with metal ions in the formation of coordination polymers?

A2: Research indicates that this compound can act as a ligand, coordinating to metal ions like Cu(II) through its sulfonate group. [] This coordination can lead to the formation of diverse two-dimensional polymeric networks. Interestingly, the sulfonate group doesn't always participate in coordination and can sometimes act as a counterion in the resulting structure. [] The specific coordination mode and resulting network structure are influenced by factors like the metal ion, other ligands present, and reaction conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.